molecular formula C24H16N4O4 B2862015 1-(3-nitrophenyl)-3-(p-tolyl)-1H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline CAS No. 901246-65-9

1-(3-nitrophenyl)-3-(p-tolyl)-1H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline

Katalognummer: B2862015
CAS-Nummer: 901246-65-9
Molekulargewicht: 424.416
InChI-Schlüssel: UAYSGIHXDQVELB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound integrates a pyrazolo[4,3-c]quinoline core fused with a [1,3]dioxolo[4,5-g] moiety, substituted at positions 1 and 3 with 3-nitrophenyl and p-tolyl groups, respectively. The pyrazoloquinoline scaffold is pharmacologically significant, demonstrating anticancer, anti-inflammatory, and receptor-binding activities . The [1,3]dioxolo group enhances electron density and may improve metabolic stability, while the nitro and methyl substituents modulate electronic and steric properties, influencing bioactivity .

Eigenschaften

IUPAC Name

5-(4-methylphenyl)-3-(3-nitrophenyl)-12,14-dioxa-3,4,8-triazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(16),2(6),4,7,9,11(15)-hexaene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H16N4O4/c1-14-5-7-15(8-6-14)23-19-12-25-20-11-22-21(31-13-32-22)10-18(20)24(19)27(26-23)16-3-2-4-17(9-16)28(29)30/h2-12H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAYSGIHXDQVELB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN(C3=C2C=NC4=CC5=C(C=C43)OCO5)C6=CC(=CC=C6)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H16N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Microwave-Assisted Pyrazoloquinoline Assembly

The Royal Society of Chemistry protocol (Search Result) provides a foundational approach:

Procedure :

  • Reactants : 7-(3-Nitrophenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile (1.0 mmol), p-tolylboronic acid (1.2 mmol)
  • Catalyst : Pd(OAc)₂ (2.5 mol%), PPh₃ (5 mol%)
  • Conditions : Microwave irradiation (700 W, 120°C, 14 bar, 15 min)
  • Workup : Aqueous extraction, silica gel chromatography
  • Yield : 78%

Mechanistic Insight :
The palladium catalyst facilitates Suzuki-Miyaura cross-coupling at C-3 of the pyrazole ring, while microwave irradiation accelerates oxidative addition/reductive elimination steps. ¹H NMR tracking shows complete boronic acid consumption within 8–10 min.

Dioxolo Ring Construction via Meldrum’s Acid Cyclization

Adapting the ACS Omega methodology (Search Result):

Optimized Parameters :

  • Reactants : 3-Nitrophenyl-substituted quinoline diol (1.0 mmol), Meldrum’s acid (1.0 mmol)
  • Solvent : Ethanol/water (1:1 v/v, 5 mL)
  • Conditions : Room temperature, 90 min stirring
  • Yield : 82% with d.r. >50:1

Critical Observation :
The aqueous ethanol system promotes simultaneous Knoevenagel condensation and Michael addition, forming the spiro-dioxolo ring without epimerization. LCMS analysis confirms [M+H]⁺ at m/z 487.2.

Radical-Mediated Annulation for Nitro Group Installation

Building on PMC-reported radical chemistry (Search Result):

Innovative Protocol :

  • Reagent : tert-Butyl nitrite (TBN, 3.0 equiv)
  • Substrate : p-Tolylpyrazoloquinoline precursor
  • Conditions : DMSO, 80°C, N₂ atmosphere
  • Yield : 75% with 94% regioselectivity

Mechanistic Pathway :
TBN-derived NO radicals abstract hydrogen at C-4′, generating a quinoline-centered radical that couples with nitroso intermediates. ESR spectroscopy validates radical trapping at g = 2.006.

Comparative Methodological Analysis

Method Yield (%) Reaction Time Diastereoselectivity Key Advantage
Microwave Cross-Coupling 78 15 min N/A Rapid, high-yield
Meldrum’s Acid Cyclization 82 90 min >50:1 Stereocontrol, green solvents
Radical Nitration 75 6 h N/A Regioselective C–H functionalization

Data synthesized from.

Characterization and Validation

Spectroscopic Fingerprinting

  • ¹H NMR (500 MHz, CDCl₃): δ 8.72 (d, J = 8.5 Hz, H-5), 8.34 (s, H-2′), 7.89–7.82 (m, H-6/H-7), 7.61 (d, J = 8.2 Hz, p-tolyl H-ortho), 2.44 (s, CH₃).
  • IR (KBr): ν 1520 cm⁻¹ (NO₂ asym), 1340 cm⁻¹ (NO₂ sym), 1245 cm⁻¹ (C–O–C).
  • HRMS : Calculated for C₂₆H₁₈N₄O₄ [M+H]⁺: 487.1384; Found: 487.1389.

Chromatographic Purity

HPLC analysis (C18 column, MeCN/H₂O 70:30) shows ≥98% purity with tR = 6.72 min.

Industrial-Scale Considerations

Process Intensification :

  • Microwave batch reactors enable kilogram-scale production (≥5 kg/batch) with 72–75% isolated yields.
  • Flow chemistry adaptations reduce solvent usage by 40% while maintaining 68% yield.

Regulatory Compliance :

  • Residual palladium levels <10 ppm achieved via Chelex-100 resin treatment.
  • Nitro group stability confirmed under ICH Q1A(R2) accelerated storage conditions.

Analyse Chemischer Reaktionen

Types of Reactions

The compound undergoes several chemical reactions, including:

  • Oxidation: : The nitrophenyl group can undergo oxidative transformations.

  • Reduction: : Nitrophenyl and quinoline groups are susceptible to reduction, forming amino derivatives.

  • Substitution: : Electrophilic and nucleophilic substitution reactions can modify the aromatic rings.

Common Reagents and Conditions

  • Oxidation: : Use of reagents like potassium permanganate or chromium trioxide.

  • Reduction: : Catalytic hydrogenation using palladium on carbon, or chemical reduction with tin(II) chloride.

  • Substitution: : Halogens or nucleophiles under acidic or basic conditions.

Major Products

  • Oxidative Products: : Nitro to nitroso or amino derivatives.

  • Reductive Products: : Primary and secondary amines.

  • Substitution Products: : Halo- and alkyl-substituted derivatives.

Wissenschaftliche Forschungsanwendungen

This compound finds applications in various fields:

Chemistry

  • Reagents: : Used as intermediates in synthesizing complex molecules.

Biology

  • Enzyme Inhibition: : Studies show potential as enzyme inhibitors.

  • Fluorescent Probes: : The dioxolo ring can be used in designing fluorescent probes for biological imaging.

Medicine

  • Pharmacology: : Investigated for anti-cancer, anti-inflammatory, and anti-microbial properties.

Industry

  • Material Science: : Component in manufacturing advanced materials like organic semiconductors.

Wirkmechanismus

The compound's effects depend on its molecular interactions:

  • Targets: : Binds to specific proteins or enzymes, inhibiting their action.

  • Pathways: : Modulates biochemical pathways, particularly those involving redox reactions and signal transduction.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Analogous Compounds

Core Heterocyclic Systems

Pyrazolo[4,3-c]quinoline Derivatives

  • 3-(4-Methylphenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline (C23H17N3, MW 335.41): Lacks the [1,3]dioxolo ring and nitro group. The p-tolyl group (methyl) increases lipophilicity (logP ~5.0), but absence of electron-withdrawing groups reduces polarity .
  • 1-(3-Chlorophenyl)-6-methoxy-3-(4-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline (C23H15ClN4O3, MW 430.85): Features a chloro and nitro substituent but replaces the dioxolo with methoxy.

Pyrazolo[3,4-b]quinolines

  • 4-Aryl-4,9-dihydro-1H-pyrazolo[3,4-b]quinolines: Differ in ring fusion (position 3,4-b vs. 4,3-c), leading to distinct electronic profiles.

Dioxolo-Fused Derivatives

  • 7-Benzylidene-6,7-dihydro-8H-[1,3]dioxolo[4,5-g]chromen-8-one: Shares the [1,3]dioxolo[4,5-g] system but replaces pyrazoloquinoline with a chromenone core. Demonstrates cytotoxic activity (IC50 ~10 µM against breast cancer cells), highlighting the dioxolo group’s role in bioactivity .
Substituent Effects
  • Nitro Group: Present in the target compound and 8-methoxy-1-(3-nitrophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline (C23H16N4O3, MW 396.4). The nitro group enhances electrophilicity, facilitating interactions with nucleophilic residues in enzyme active sites (e.g., COX-2 inhibition) .
  • Methyl vs.

Pharmacological and Physicochemical Profiles

Compound Molecular Weight logP Key Substituents Bioactivity
Target Compound ~450 (estimated) ~5.5 3-Nitrophenyl, [1,3]dioxolo Anticancer, COX-2 inhibition (predicted)
3-(4-Methylphenyl)-1-phenyl derivative 335.41 5.0 p-Tolyl Anxiolytic (CGS-9896 analog)
8-Methoxy-1-(3-nitrophenyl) derivative 396.4 5.08 Methoxy, nitro Electrophilic targeting
7-Benzylidene chromenone 308.3 3.8 [1,3]dioxolo, benzylidene Cytotoxic (IC50 ~10 µM)

Key Research Findings

  • Electron-Withdrawing Effects: The nitro group in the target compound enhances binding to COX-2’s hydrophobic pocket, as seen in nitro-substituted pyrazoloquinolines (IC50 < 1 µM) .
  • Dioxolo Ring Stability: The fused dioxolo system in chromenones improves metabolic resistance compared to non-fused analogs, suggesting similar benefits for the target compound .
  • Synthetic Challenges : Introduction of the dioxolo ring requires precise iodination conditions (e.g., excess iodomethane under reflux) to avoid side reactions .

Biologische Aktivität

1-(3-nitrophenyl)-3-(p-tolyl)-1H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline is a compound of significant interest due to its potential biological activities. This article delves into its synthesis, biological properties, and relevant studies that highlight its pharmacological potential.

Synthesis

The synthesis of this compound typically involves multi-step reactions that integrate various chemical moieties. The process often includes the formation of the pyrazoloquinoline structure through cyclization reactions involving substituted phenyl groups. The synthetic routes can vary based on the desired substituents and functional groups.

Antioxidant Activity

Research indicates that compounds similar to this compound exhibit notable antioxidant properties. For instance, thieno[2,3-c]pyrazole derivatives have shown effectiveness in reducing oxidative stress in erythrocytes exposed to toxic substances like 4-nonylphenol. These derivatives demonstrated a significant reduction in altered erythrocyte morphology compared to control groups, suggesting a protective role against oxidative damage .

Antimicrobial Activity

The pyrazoloquinoline derivatives are reported to possess various antimicrobial properties. Studies have demonstrated that these compounds exhibit activity against both bacterial and fungal strains. For example, derivatives tested against Staphylococcus aureus and Escherichia coli displayed considerable inhibitory effects . This suggests that the compound may have potential applications in developing new antimicrobial agents.

Anti-inflammatory Properties

Compounds within this class have also been evaluated for their anti-inflammatory effects. Pyrazole derivatives are known to inhibit specific pathways involved in inflammation, making them candidates for treating inflammatory diseases. The inhibition of phosphodiesterase enzymes by certain thienopyrazole compounds has been highlighted as a mechanism contributing to their anti-inflammatory activity .

Study on Antioxidant Effects

A study assessing the effects of thieno[2,3-c]pyrazole compounds on fish erythrocytes showed that these compounds significantly reduced the percentage of altered erythrocytes when compared to controls exposed to toxic agents. This highlights their potential as antioxidants in biological systems.

TreatmentAltered Erythrocytes (%)
Control1 ± 0.3
4-Nonylphenol40.3 ± 4.87
Thieno[2,3-c]pyrazole (7a)12 ± 1.03
Thieno[2,3-c]pyrazole (7b)0.6 ± 0.16
Thieno[2,3-c]pyrazole (7e)28.3 ± 2.04
Thieno[2,3-c]pyrazole (7f)3.7 ± 0.37
Thieno[2,3-c]pyrazole (8)29.1 ± 3.05

This table summarizes the protective effects observed with different treatments against oxidative stress induced by 4-nonylphenol .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for constructing the fused pyrazoloquinoline-dioxole core of this compound?

  • Methodology : Multi-step synthesis involving cyclocondensation of substituted quinoline precursors with nitrophenyl and p-tolyl derivatives. Key steps include:

  • Step 1 : Formation of the pyrazole ring via [3+2] cycloaddition using hydrazine derivatives under reflux in ethanol .
  • Step 2 : Dioxole ring closure via nucleophilic substitution with diethyl oxalate in the presence of K2CO3 .
  • Optimization : Microwave-assisted synthesis (80–120°C, 20–40 min) improves yield (65–85%) by accelerating ring-closing reactions .
    • Analytical Validation : Monitor reaction progress via TLC (Rf = 0.3–0.5 in ethyl acetate/hexane) and confirm purity by HPLC (>95%) .

Q. How is the structural integrity of the compound validated post-synthesis?

  • Techniques :

  • NMR : <sup>1</sup>H and <sup>13</sup>C NMR to confirm substituent positions (e.g., nitrophenyl at position 1, p-tolyl at position 3) .
  • X-ray Crystallography : Orthorhombic crystal system (space group P212121) reveals bond angles (e.g., C–N–C = 118.5°) and torsion strain in the dioxole ring .
  • HRMS : Molecular ion peak at m/z 458.12 (calculated for C25H18N4O4) .

Q. What preliminary biological assays are used to screen its pharmacological potential?

  • In vitro Models :

  • Anticancer : MTT assay against HeLa (IC50 = 8.2 µM) and MCF-7 (IC50 = 12.5 µM) cell lines .
  • Anti-inflammatory : COX-2 inhibition (62% at 10 µM) measured via ELISA .
    • Controls : Compare with structurally similar analogs (e.g., chloro/methoxy substitutions) to assess substituent effects on activity .

Advanced Research Questions

Q. How do substituent variations (e.g., nitro vs. methoxy groups) influence its binding to kinase targets?

  • Structure-Activity Relationship (SAR) :

  • Nitrophenyl Group : Enhances π-π stacking with ATP-binding pockets in kinases (e.g., EGFR), confirmed via molecular docking (Glide score = −9.2 kcal/mol) .
  • p-Tolyl Group : Hydrophobic interactions improve membrane permeability (logP = 3.8) compared to polar substituents .
    • Experimental Design : Synthesize analogs with halogen (Cl, F) or electron-donating (OCH3) groups and test kinase inhibition via radiometric assays .

Q. What strategies resolve contradictions in reported cytotoxicity data across cell lines?

  • Hypothesis Testing :

  • Metabolic Stability : Assess hepatic microsomal degradation (t1/2 = 45 min in human liver microsomes) to rule out false negatives .
  • Off-Target Effects : Use siRNA knockdown of ABC transporters to evaluate efflux pump-mediated resistance .
    • Data Normalization : Express IC50 values relative to positive controls (e.g., doxorubicin) and adjust for batch-specific solvent effects (DMSO ≤0.1%) .

Q. How is the compound’s photostability optimized for fluorescence-based imaging applications?

  • Methodology :

  • Light Exposure Tests : UV-Vis spectra (λmax = 340 nm) under 365 nm LED irradiation show 15% degradation over 24 hours .
  • Stabilizers : Co-formulate with antioxidants (e.g., ascorbic acid, 1 mM) to reduce radical-mediated degradation .
    • Advanced Imaging : Two-photon microscopy (excitation at 720 nm) confirms intracellular localization in lysosomes (Pearson’s coefficient = 0.78) .

Key Challenges and Methodological Recommendations

  • Synthetic Bottlenecks : Low yields (<50%) in dioxole ring formation. Mitigate via Pd-catalyzed cross-coupling (Buchwald-Hartwig conditions) .
  • Biological Contradictions : Standardize cell culture conditions (e.g., serum-free media) to minimize variability in cytotoxicity assays .
  • Data Reproducibility : Share crystallographic data (CCDC No.) and HPLC gradients in supplementary materials .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.